methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
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Overview
Description
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate is a useful research compound. Its molecular formula is C16H14ClNO4S and its molecular weight is 351.8. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Material Engineering
Hydrophobically Modified Sulfobetaine Copolymers :Research demonstrates innovative approaches to producing sulfobetaine copolymers with hydrophobic components through postpolymerization modification. These materials exhibit promising antifouling properties, hemocompatibility, and stimulus-responsive behavior, critical for biomedical applications (Woodfield et al., 2014).
Polymeric Protecting Groups :Another study focuses on synthesizing polymeric amino protecting groups, which are essential in peptide synthesis. The research involved homo- and copolymerization of methyl acrylate with novel monomers, showcasing the potential for creating more efficient synthetic pathways (Gormanns & Ritter, 1994).
Organic Synthesis and Catalysis
Synthesis of 3,3-Diphenyl-3H-Pyrazoles :In the field of organic chemistry, vinyl phenyl sulfone and related compounds serve as acetylene chemical equivalents in reactions to produce various pyrazole derivatives. This synthesis pathway opens new avenues for creating compounds with potential pharmaceutical applications (Vasin et al., 2015).
Enantioselective Synthesis of Polycyclic Indoles :The aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate has been developed to produce adducts leading to polycyclic indoles. This highlights advancements in asymmetric synthesis and the creation of complex organic molecules (Gao et al., 2015).
Advanced Functional Materials
Smart Hydrogels for Removal of Metal Ions and Dyes :A study on grafting starch and incorporating sulfonic acid-based monomers to synthesize smart hydrogels shows promising results for removing metal ions and dyes from aqueous solutions. These materials have potential applications in water purification and environmental remediation (Singha et al., 2019).
Polyelectrolyte Behavior in Ultrafiltration :The behavior of polyelectrolytes in ultrafiltration processes, specifically copolymers of 2-acrylamido-2-methyl-propanesulfonic acid, has been analyzed. This research provides insights into the differentiation of polyelectrolytes and chelating polymers, with implications for industrial separation processes (Rivas & Moreno‐Villoslada, 2001).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-chloroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-9-7-12(17)8-10-13)23(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIWZDBJXOVWNY-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.